

Synthesis of 3-Bromo-5-iodopyridin-2-amine from 2-amino-5-bromopyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Bromo-5-iodopyridin-2-amine

Cat. No.: B1287851

[Get Quote](#)

Application Note: Synthesis of 3-Bromo-5-iodopyridin-2-amine

Introduction

3-Bromo-5-iodopyridin-2-amine is a key intermediate in the synthesis of various pharmaceutical compounds, particularly in the development of kinase inhibitors for cancer therapy.^{[1][2]} This application note provides a detailed protocol for the synthesis of **3-Bromo-5-iodopyridin-2-amine** from the readily available starting material, 2-amino-5-bromopyridine. The described method is a robust and scalable iodination reaction that offers high purity and good yields.

Reaction Principle

The synthesis involves the electrophilic iodination of 2-amino-5-bromopyridine at the C3 position. The amino group at the C2 position activates the pyridine ring, directing the incoming electrophile to the ortho and para positions. As the C5 position is already substituted with a bromine atom, the iodination selectively occurs at the C3 position. The reaction is typically carried out in an acidic medium using a combination of potassium iodate and potassium iodide, which *in situ* generates the iodinating species.

Experimental Protocol

Materials:

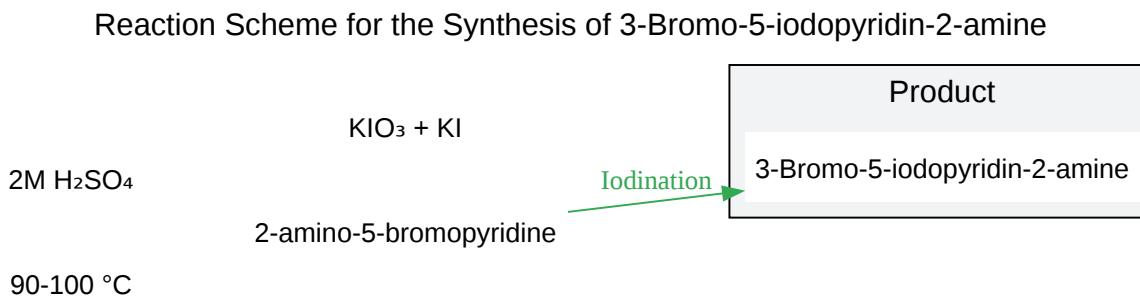
- 2-amino-5-bromopyridine
- Sulfuric acid (2 M)
- Potassium iodate (KIO_3)
- Potassium iodide (KI)
- Sodium hydroxide solution (20-30%) or ammonia for pH adjustment
- Ethyl acetate
- Sodium thiosulfate solution
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Ethanol (85% or 90%) for recrystallization

Equipment:

- Three-necked round-bottom flask
- Stirrer
- Heating mantle with temperature controller
- Dropping funnel
- Condenser
- pH meter or pH paper
- Buchner funnel and flask
- Separatory funnel
- Rotary evaporator

Procedure:

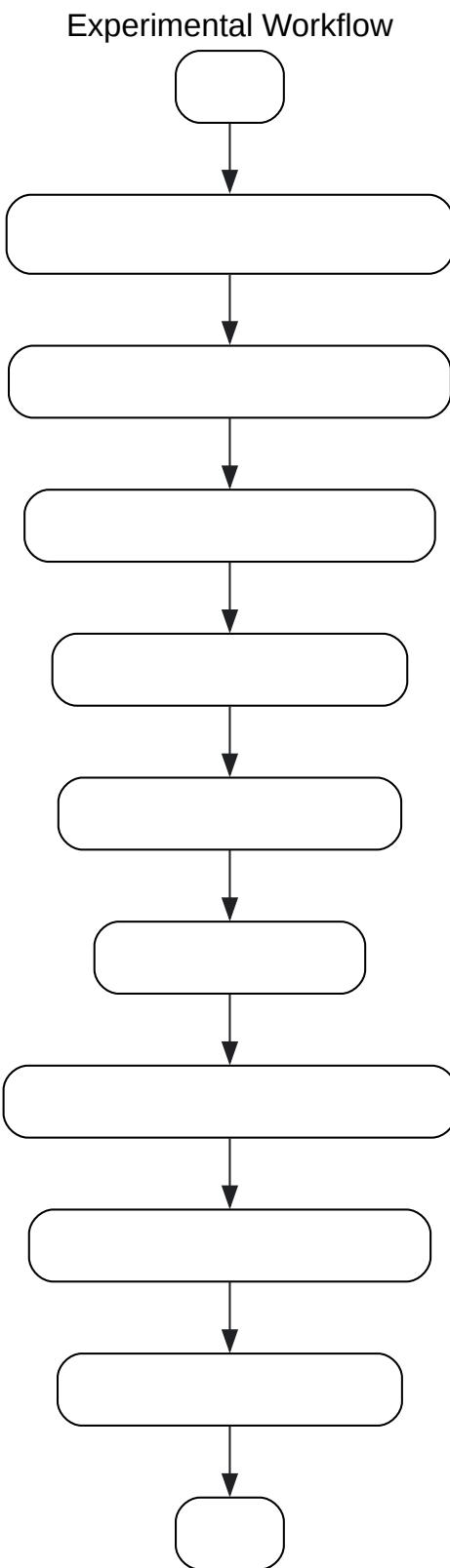
- Reaction Setup: In a three-necked flask equipped with a stirrer, dissolve 2-amino-5-bromopyridine in 2 M sulfuric acid.
- Addition of Iodinating Agents: While stirring, slowly add potassium iodate to the solution. Heat the mixture to 90-100 °C.[3]
- Iodination Reaction: Prepare a solution of potassium iodide in water and add it dropwise to the heated reaction mixture over a period of 1-2 hours.[3] After the addition is complete, continue stirring the mixture at 90-100 °C for an additional 1.5-3 hours.[1][3]
- Work-up:
 - Cool the reaction mixture to room temperature.
 - Carefully adjust the pH of the solution to 8.5-9.5 using a 20-30% sodium hydroxide solution or ammonia to precipitate the product.[3]
 - Cool the mixture to 10 °C to ensure complete precipitation.[1][3]
- Isolation and Purification:
 - Collect the solid product by filtration using a Buchner funnel and wash the filter cake with cold water.[1]
 - For further purification, the crude product can be recrystallized from 85% or 90% ethanol. [1][3]
 - Alternatively, the aqueous layer after pH adjustment can be extracted with ethyl acetate. The combined organic layers are then washed with aqueous sodium thiosulfate, water, and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the final product.[4]


Data Summary

The following table summarizes the quantitative data from a representative synthesis protocol.

Parameter	Value	Reference
Starting Material	2-amino-5-bromopyridine	[1][3][4]
Iodinating Agents	Potassium iodate (KIO_3), Potassium iodide (KI)	[1][3][4]
Solvent	2 M Sulfuric Acid	[1][3][4]
Reaction Temperature	90-100 °C	[1][3]
Reaction Time	2.5 - 5 hours	[1][3]
Product Yield	73.7% - 95%	[1][3]
Product Purity	98.5% - 99.5% (after recrystallization)	[1][3]
Melting Point	112-113 °C	

Visualizations


Reaction Scheme:

[Click to download full resolution via product page](#)

Caption: Chemical reaction for the synthesis of **3-Bromo-5-iodopyridin-2-amine**.

Experimental Workflow:

[Click to download full resolution via product page](#)

Caption: Step-by-step workflow for the synthesis and purification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ijsst.info [ijsst.info]
- 2. researchgate.net [researchgate.net]
- 3. CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3- - Google Patents [patents.google.com]
- 4. 2-AMINO-5-BROMO-3-IODOPYRIDINE | 381233-96-1 [chemicalbook.com]
- To cite this document: BenchChem. [Synthesis of 3-Bromo-5-iodopyridin-2-amine from 2-amino-5-bromopyridine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1287851#synthesis-of-3-bromo-5-iodopyridin-2-amine-from-2-amino-5-bromopyridine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com